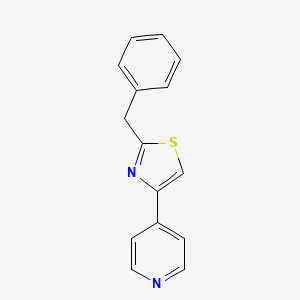

2-benzyl-4-(4-pyridyl)thiazole

Description

Structure and Synthesis

2-Benzyl-4-(4-pyridyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 2 and a 4-pyridyl group at position 2. Its synthesis involves converting benzyl cyanide to a thioamide intermediate, followed by condensation with 4-bromoacetylpyridine . This method yields the compound in ~59% efficiency after recrystallization .

Applications The compound exhibits immunomodulatory properties, making it a candidate for managing autoimmune diseases, chronic inflammation, and transplant rejection. Merck & Co. patented derivatives of this compound as immunoregulants, highlighting its role in modulating immune responses .

Properties

CAS No. |

103317-11-9 |

|---|---|

Molecular Formula |

C15H12N2S |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-benzyl-4-pyridin-4-yl-1,3-thiazole |

InChI |

InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)10-15-17-14(11-18-15)13-6-8-16-9-7-13/h1-9,11H,10H2 |

InChI Key |

PZMNUBLMVHPYKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(4-pyridyl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a haloketone under acidic conditions . The resulting thiazole derivative can then be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-benzyl-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 2-benzyl-4-(4-pyridyl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Benzyl-4-(2-Morpholino-4-pyridyl)thiazole

- Structural Difference: Replaces the 4-pyridyl group with a 2-morpholino-4-pyridyl moiety.

- Synthesis : Derived by reacting 2-benzyl-4-(2-chloro-4-pyridyl)thiazole with morpholine under reflux conditions .

- However, immunoregulatory efficacy compared to the parent compound remains unquantified in the available literature .

Imidazole/Thiazole Carboxylic Acid Derivatives (e.g., MMPI-1154)

- Structural Difference : Replaces the pyridyl group with a carboxylic acid substituent on a thiazole or imidazole scaffold.

- Activity : Carboxylic acid derivatives demonstrate superior matrix metalloproteinase-2 (MMP-2) inhibition compared to hydroxamic acid analogs. MMPI-1154, a lead candidate, reduced infarct size by 40% in cardiac ischemia/reperfusion models at 1 µM .

- Therapeutic Context : Unlike 2-benzyl-4-(4-pyridyl)thiazole, these compounds target cardiovascular protection rather than immune modulation .

2-<1-(Tetrahydropyranyloxy)benzyl>-4-methylthiazole

- Structural Difference : Substitutes the 4-pyridyl group with a methyl group and introduces a tetrahydropyranyloxy-protected benzyl moiety.

- Synthesis : Utilizes tetrahydropyranyl (THP) protection for the hydroxyl group during benzyl functionalization, followed by thiazole ring formation .

Mechanistic and Structural Insights

- Role of Pyridyl Groups: The 4-pyridyl group in this compound likely engages in hydrogen bonding or π-π interactions with immune cell receptors, explaining its immunomodulatory effects .

- Impact of Substituents: Morpholino: Enhances solubility but may sterically hinder receptor binding. Carboxylic Acid: Increases MMP-2 inhibition via polar interactions with the enzyme’s active site .

- Synthetic Flexibility : Thiazole derivatives allow modular substitution, enabling optimization for diverse therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.